molecular formula C14H14Cl2N2OS B11264697 N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Cat. No.: B11264697
M. Wt: 329.2 g/mol
InChI Key: YIXSBTBGKRVYIQ-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and a benzamide moiety substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Various thiazole derivatives with altered oxidation states.

    Hydrolysis: 3,5-dichlorobenzoic acid and 4-tert-butyl-1,3-thiazole-2-amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide can be compared with other thiazole derivatives and benzamides to highlight its uniqueness:

    Similar Compounds: N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide.

Properties

Molecular Formula

C14H14Cl2N2OS

Molecular Weight

329.2 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

InChI

InChI=1S/C14H14Cl2N2OS/c1-14(2,3)11-7-20-13(17-11)18-12(19)8-4-9(15)6-10(16)5-8/h4-7H,1-3H3,(H,17,18,19)

InChI Key

YIXSBTBGKRVYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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